molecular formula C8H7NO3 B3222173 Methyl 4-formylnicotinate CAS No. 1211579-85-9

Methyl 4-formylnicotinate

Cat. No. B3222173
CAS RN: 1211579-85-9
M. Wt: 165.15 g/mol
InChI Key: KSCBDGFMNZSRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formylnicotinate is a chemical compound with the CAS number 1211579-85-9 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a compound like Methyl 4-formylnicotinate can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Density Functional Theory (DFT) can also provide insights into the structure, bonding, and nature of interactions present in the compound .


Chemical Reactions Analysis

The analysis of chemical reactions used in medicinal chemistry reveals that none of the most frequently used synthetic reactions were discovered within the past 20 years . Quantitative chemical analysis methods such as titration and gravimetric analysis can be used to determine the amount or concentration of a substance in a sample .

Scientific Research Applications

Pest Management

Methyl 4-formylnicotinate, or more specifically its closely related compound, methyl isonicotinate, has been extensively studied as a non-pheromone semiochemical for thrips pest management. This compound has shown significant potential in trapping and managing thrips species, including virus vectors like western flower thrips and onion thrips. It is primarily used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Additionally, research suggests its potential use in various thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides in both indoor and outdoor crops (Teulon et al., 2017).

Organic Synthesis and Chemical Studies

Methyl 5-formylnicotinate, a variant of Methyl 4-formylnicotinate, has been synthesized and used in the synthesis of indole alkaloids, particularly in attempts to approach the Iboga-Voacanga series of alkaloids (Wenkert et al., 1970). Additionally, the electrochemical reduction of isonicotinic acid, a related compound, has been examined, providing insights into the reduction mechanisms of such compounds (Mathieu et al., 1997).

Hemoglobin Oxygen Affinity Modulation

Research into allosteric modifiers of hemoglobin has identified compounds structurally related to Methyl 4-formylnicotinate. These compounds have been found to decrease the oxygen affinity of human hemoglobin A, which could be significant in clinical areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Safety and Hazards

Methyl 4-formylnicotinate is intended for research and development use only and is not advised for medicinal, household, or other uses . Safety data sheets provide information on the potential hazards of a substance, including skin and eye irritation, and respiratory irritation .

Future Directions

The future directions of research on Methyl 4-formylnicotinate and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery . The ‘magic-methyl effect’ is a well-known phenomenon in these fields, where the introduction of a methyl group can significantly impact a compound’s biological activity, selectivity, and affinity .

properties

IUPAC Name

methyl 4-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-4-9-3-2-6(7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCBDGFMNZSRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-formylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-formylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 4-formylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 4-formylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 4-formylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 4-formylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.